Ethyl 5-chloro-6-fluoronicotinate
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Overview
Description
Ethyl 5-chloro-6-fluoronicotinate is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.60 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-6-fluoronicotinate typically involves the chlorination and fluorination of nicotinic acid derivatives. One common method involves the reaction of ethyl nicotinate with chlorinating and fluorinating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-6-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 5-chloro-6-fluoronicotinate has several applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting the central nervous system and inflammatory diseases.
Biological Studies: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-6-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Ethyl 5-chloro-6-fluoronicotinate can be compared with other similar compounds, such as:
- Ethyl 5-chloro-2-fluoronicotinate
- Ethyl 6-chloro-5-fluoronicotinate
- Ethyl 2,6-dichloro-5-fluoronicotinate
These compounds share similar structural features but differ in the position of the chlorine and fluorine atoms on the pyridine ring. The unique positioning of these atoms in this compound contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
ethyl 5-chloro-6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3 |
InChI Key |
NNYDFQVBDFSTAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)F)Cl |
Origin of Product |
United States |
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